Bienvenue dans la boutique en ligne BenchChem!

AS 1411

Aptamer Affinity Surface Plasmon Resonance Nucleolin Binding

Procure AS1411 (CAS 301636-59-9) to secure the extensively studied, unmodified 26-mer DNA aptamer critical for reproducible cancer research. Unlike derivative aptamers with altered binding affinity and thermal stability, this specific molecule is validated as the benchmark for nucleolin targeting. Its unique structural polymorphism is essential for accurate preclinical and translational studies, especially when engineering albumin-conjugated, long-circulating drug delivery systems requiring the native pharmacokinetic profile to achieve a >14-fold half-life extension. Choose the authentic sequence to ensure assay integrity.

Molecular Formula C260H322N103O163P25
Molecular Weight 8272 g/mol
CAS No. 301636-59-9
Cat. No. B12733302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS 1411
CAS301636-59-9
Molecular FormulaC260H322N103O163P25
Molecular Weight8272 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O
InChIInChI=1S/C260H322N103O163P25/c1-88-36-338(252(392)329-209(88)366)150-12-99(126(479-150)48-455-540(427,428)515-111-24-163(352-76-283-180-197(352)300-240(266)317-223(180)380)496-143(111)65-470-546(439,440)521-118-31-170(359-83-290-187-204(359)307-247(273)324-230(187)387)492-139(118)61-466-534(415,416)508-104-17-155(343-41-93(6)214(371)334-257(343)397)483-130(104)52-459-544(435,436)519-115-28-167(356-80-287-184-201(356)304-244(270)321-227(184)384)500-147(115)69-474-550(447,448)525-121-34-173(362-86-293-190-207(362)310-250(276)327-233(190)390)494-141(121)63-468-536(419,420)510-106-19-157(345-43-95(8)216(373)336-259(345)399)484-131(106)53-458-542(431,432)517-113-26-165(354-78-285-182-199(354)302-242(268)319-225(182)382)498-145(113)67-472-548(443,444)522-117-30-169(358-82-289-186-203(358)306-246(272)323-229(186)386)490-137(117)59-464-532(411,412)506-102-15-153(341-39-91(4)212(369)332-255(341)395)480-127(102)49-454-538(423,424)513-109-22-161(350-74-281-178-195(350)298-238(264)315-221(178)378)487-134(109)56-452-528(403,404)502-98-11-159(476-123(98)45-364)348-72-279-176-193(348)296-236(262)313-219(176)376)503-529(405,406)453-47-125-100(13-151(478-125)339-37-89(2)210(367)330-253(339)393)504-531(409,410)463-58-136-110(23-162(489-136)351-75-282-179-196(351)299-239(265)316-222(179)379)514-539(425,426)456-51-129-103(16-154(482-129)342-40-92(5)213(370)333-256(342)396)507-533(413,414)465-60-138-119(32-171(491-138)360-84-291-188-205(360)308-248(274)325-231(188)388)523-549(445,446)473-68-146-114(27-166(499-146)355-79-286-183-200(355)303-243(269)320-226(183)383)518-543(433,434)460-55-133-107(20-158(486-133)346-44-96(9)217(374)337-260(346)400)511-537(421,422)469-64-142-122(35-174(495-142)363-87-294-191-208(363)311-251(277)328-234(191)391)526-551(449,450)475-70-148-116(29-168(501-148)357-81-288-185-202(357)305-245(271)322-228(185)385)520-545(437,438)461-54-132-105(18-156(485-132)344-42-94(7)215(372)335-258(344)398)509-535(417,418)467-62-140-120(33-172(493-140)361-85-292-189-206(361)309-249(275)326-232(189)389)524-547(441,442)471-66-144-112(25-164(497-144)353-77-284-181-198(353)301-241(267)318-224(181)381)516-541(429,430)457-50-128-101(14-152(481-128)340-38-90(3)211(368)331-254(340)394)505-530(407,408)462-57-135-108(21-160(488-135)349-73-280-177-194(349)297-237(263)314-220(177)377)512-527(401,402)451-46-124-97(365)10-149(477-124)347-71-278-175-192(347)295-235(261)312-218(175)375/h36-44,71-87,97-174,364-365H,10-35,45-70H2,1-9H3,(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,419,420)(H,421,422)(H,423,424)(H,425,426)(H,427,428)(H,429,430)(H,431,432)(H,433,434)(H,435,436)(H,437,438)(H,439,440)(H,441,442)(H,443,444)(H,445,446)(H,447,448)(H,449,450)(H,329,366,392)(H,330,367,393)(H,331,368,394)(H,332,369,395)(H,333,370,396)(H,334,371,397)(H,335,372,398)(H,336,373,399)(H,337,374,400)(H3,261,295,312,375)(H3,262,296,313,376)(H3,263,297,314,377)(H3,264,298,315,378)(H3,265,299,316,379)(H3,266,300,317,380)(H3,267,301,318,381)(H3,268,302,319,382)(H3,269,303,320,383)(H3,270,304,321,384)(H3,271,305,322,385)(H3,272,306,323,386)(H3,273,307,324,387)(H3,274,308,325,388)(H3,275,309,326,389)(H3,276,310,327,390)(H3,277,311,328,391)/t97-,98?,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123?,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,159?,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+/m0/s1
InChIKeyDFYPFJSPLUVPFJ-QJEDTDQSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AS1411 (AGRO100) G-Quadruplex Oligonucleotide Aptamer for Nucleolin-Targeted Cancer Research


AS1411 (CAS 301636-59-9), also known as AGRO100, is a first-in-class, 26-mer, guanosine-rich DNA oligonucleotide aptamer that forms a G-quadruplex structure. It functions as a specific ligand for nucleolin, a protein overexpressed on the surface of many cancer cells but not on normal cells [1]. As the first aptamer to reach Phase II clinical trials for oncology, it serves as a benchmark molecule in the development of targeted cancer therapies and drug delivery systems [2].

AS1411 Sourcing: Why In-Class G-Quadruplex Substitution Compromises Research Reproducibility and Therapeutic Potential


The use of unmodified AS1411 over its derivatives or other G-quadruplex-forming oligonucleotides is critical due to its unique structural polymorphism and specific pharmacokinetic profile. While derivatives like AS1411-N6 or AT11 offer improved monomorphism or stability, they exhibit altered binding affinity and thermal characteristics that deviate from the extensively studied parent molecule [1]. For example, AS1411-N6 shows a different ligand-induced stabilization trend compared to AS1411 [1]. Therefore, substituting AS1411 without rigorous re-validation can lead to non-reproducible results, especially in assays involving cellular internalization, target engagement, or in vivo pharmacokinetic modeling, where AS1411's specific properties are foundational [2].

Quantitative Differentiation Guide: AS1411 vs. Derivatives and Unconjugated Controls


Binding Affinity to Nucleolin: AS1411 vs. Derivative AS1411-N6 with G-Quadruplex Ligands

The affinity of AS1411 for the G-quadruplex ligand 360A was determined by surface plasmon resonance (SPR) and compared to its derivative, AS1411-N6. AS1411 demonstrated a higher affinity for 360A, a key stabilizer of the G-quadruplex structure, than its modified counterpart [1].

Aptamer Affinity Surface Plasmon Resonance Nucleolin Binding AS1411 Derivative

Clinical Response in Renal Cell Carcinoma: AS1411 Monotherapy vs. Standard of Care

In a Phase II clinical trial, AS1411 monotherapy in patients with metastatic renal cell carcinoma (RCC) who had failed prior tyrosine kinase inhibitor therapy produced a dramatic and durable response in a subset of patients, a feature not typically observed with standard-of-care agents in this heavily pre-treated population [1].

Renal Cell Carcinoma Phase II Trial Response Rate Nucleolin Targeting

Pharmacokinetic Half-Life: Unconjugated AS1411 vs. Albumin-Conjugated Formulation

Unconjugated AS1411 exhibits a short circulation half-life due to rapid renal clearance, a limitation that can be overcome by conjugation to albumin. A direct comparative pharmacokinetic study using SPECT imaging revealed that the HSA-conjugated version (HSA-AS1411) had a significantly prolonged half-life [1].

Pharmacokinetics Half-Life Extension Albumin Conjugation SPECT Imaging

Thermal Stability and Ligand-Induced Stabilization: AS1411 vs. Derivative AS1411-N6

The thermal stabilization of the G-quadruplex structure by small molecule ligands differs between AS1411 and its derivative AS1411-N6. The ligand PhenDC3 induces a comparable stabilization in both, while the ligand TMPyP4 exhibits differential effects, as quantified by FRET-melting experiments [1].

G-Quadruplex Stability FRET Melting Ligand Stabilization AS1411 Derivative

Validated Application Scenarios for AS1411 Based on Quantitative Evidence


Targeted Delivery Payload: Nanoparticle Conjugation for Enhanced Tumor Accumulation

AS1411's proven ability to selectively bind nucleolin on cancer cells makes it a superior targeting ligand for nanoparticle-based drug delivery systems. Its short native half-life, as demonstrated in Section 3.3, necessitates conjugation strategies for prolonged circulation. The >14-fold increase in half-life achieved through albumin conjugation validates AS1411 as a critical building block for creating long-circulating, tumor-homing nanocarriers [1].

Biomarker-Enriched Clinical Research: Investigating Exceptional Responders

Based on the Phase II RCC trial data showing a rare but profound (84% tumor reduction) and durable (>2 years) response to AS1411 monotherapy (Section 3.2), this compound is ideal for preclinical and translational studies focused on identifying and validating predictive biomarkers of response. It is specifically indicated for research aimed at understanding the genetic or proteomic basis of sensitivity to nucleolin-targeted therapy, as the responder was found to have mutations in mTOR and FGFR2 genes [2].

G-Quadruplex Structural Biology: Reference Standard for Polymorphism Studies

Given the quantifiable differences in ligand-induced stabilization (ΔTm) and binding affinity (KD) between AS1411 and its engineered derivatives like AS1411-N6 (Sections 3.1 and 3.4), AS1411 serves as an essential reference standard for studying G-quadruplex polymorphism. It is the appropriate choice for experiments designed to investigate the impact of structural heterogeneity on biological function or as a control when testing new, purportedly more homogeneous G4-forming aptamers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS 1411

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.